N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene-2-carboxamide core linked to a hydroxyethyl group substituted with a 5-(thiophen-3-yl)furan-2-yl moiety. The benzo[b]thiophene scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The hydroxyethyl group may enhance solubility, while the fused thiophene-furan system could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-14(16-6-5-15(23-16)13-7-8-24-11-13)10-20-19(22)18-9-12-3-1-2-4-17(12)25-18/h1-9,11,14,21H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYEOMYKHPGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects. They have been used in the advancement of organic semiconductors, and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
Thiophene derivatives have been known to interact with their targets in various ways, leading to a range of biological effects.
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H13NO4S
- Molecular Weight : 303.3 g/mol
- CAS Number : 2034343-86-5
Cholinesterase Inhibition
Recent studies have demonstrated that derivatives of benzo[b]thiophene, including this compound, exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | IC50 (μM) AChE | IC50 (μM) BChE |
|---|---|---|
| 5f | 12.5 | 20.0 |
| 5h | 15.0 | 10.5 |
| N-(2-hydroxy...) | TBD | TBD |
These findings suggest that the compound may serve as a lead for developing new treatments for Alzheimer's disease, particularly due to its ability to penetrate the blood-brain barrier effectively.
Cytotoxicity and Cell Viability
The impact of N-(2-hydroxy...) on cell viability was assessed using SH-SY5Y neuroblastoma cells. The MTT assay indicated that at concentrations up to 200 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development.
Figure 1: Cell Viability Assay Results
Cell Viability Results
The biological activity of N-(2-hydroxy...) is hypothesized to involve several molecular pathways:
- Enzyme Interaction : The compound likely interacts with active sites of AChE and BChE, inhibiting their activity.
- Signaling Pathways : It may modulate critical signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation and survival.
Study on Neuroprotective Effects
In a study published in MDPI, compounds similar to N-(2-hydroxy...) were evaluated for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that these compounds could reduce oxidative damage and improve cell survival under stress conditions.
Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of benzothiophene derivatives, demonstrating that they could inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs of Benzo[b]thiophene-2-carboxamides
(a) N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b)
- Structure : Benzo[b]thiophene-2-carboxamide with a 3-phenylpropyl chain and piperidin-4-yloxy substitution.
- Synthesis : Prepared via LC-MS purification with 97% yield .
- Properties : Higher lipophilicity due to the phenylpropyl group compared to the target compound’s hydroxyethyl-furan-thiophene chain.
(b) (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride ()
- Structure : Chlorinated benzo[b]thiophene core with a quinuclidine substituent.
- Properties: The hydrochloride salt improves solubility, a feature absent in the target compound.
(c) 3-Hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Derivative 5, )
- Structure : 3-hydroxybenzo[b]thiophene with a 2-methoxyphenyl group.
- Activity : Demonstrated complete inhibition of hMAO-B at 10 µM, highlighting the importance of substituent positioning for enzyme selectivity .
Compounds with Furan-Thiophene Hybrid Systems
(a) N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (13, )
- Structure : Furan-2-carboxamide with cyclopropyl and pyrazolylphenyl groups.
- Synthesis : Utilized EDCI/HOBt coupling agents, similar to methods for benzo[b]thiophene derivatives .
- Comparison : The furan-thiophene hybrid in the target compound may confer distinct electronic properties compared to this pyrazole-containing analog.
(b) 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate ()
- Structure : Sulfonamide with furan-ethyl and pivalate groups.
- Properties : Lower yield (53%) compared to the target compound’s analogs (73–97% in ), suggesting synthetic challenges with complex substituents .
Thiophene and Furan Carboxamides in Drug Discovery
(a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide with a nitroaniline group.
- Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and solubility .
- Comparison : The target compound’s fused furan-thiophene system may reduce planarity, altering crystallinity and bioavailability.
(b) LMM5 and LMM11 ()
- Structure : 1,3,4-oxadiazoles with benzamide and sulfamoyl groups.
Key Comparative Data
Preparation Methods
Benzo[b]Thiophene-2-Carboxylic Acid Synthesis
Benzo[b]thiophene-2-carboxylic acid is synthesized via cyclization of substituted benzaldehydes with thioglycolate esters. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) under basic conditions (triethylamine) at 80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. Subsequent hydrolysis with sodium hydroxide in ethanol produces the free carboxylic acid (Scheme 1).
Table 1: Synthesis of Benzo[b]Thiophene-2-Carboxylic Acid Derivatives
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4-Chloro-2-fluorobenzaldehyde | Ethyl thioglycolate, DMSO, 80°C, 2 h | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 70–85% |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH (3N), EtOH, rt, 12 h | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 90–95% |
2-Amino-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethanol Synthesis
The amine component is prepared through sequential cross-coupling and reduction steps:
- Suzuki-Miyaura Coupling : 5-Bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form 5-(thiophen-3-yl)furan-2-carbaldehyde.
- Henry Reaction : The aldehyde undergoes nitroaldol reaction with nitromethane under basic conditions (e.g., K₂CO₃) to yield 2-nitro-1-(5-(thiophen-3-yl)furan-2-yl)ethanol.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., LiAlH₄) converts the nitro group to an amine, yielding 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol.
Amide Bond Formation
The final step involves coupling benzo[b]thiophene-2-carboxylic acid with 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amidation at room temperature, achieving yields of 75–90%.
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reagent solubility.
- Temperature : Reactions performed at 0–25°C minimize side reactions.
- Base Addition : Triethylamine or DMAP neutralizes HCl byproducts from EDC activation.
Optimization and Challenges
Stereochemical Control
The hydroxyl group in the ethylamine side chain introduces a stereocenter. Chiral auxiliary agents (e.g., (R)- or (S)-BINOL) during the Henry reaction enable enantioselective synthesis, though racemization during amidation remains a concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
